N-(5-Methyl-1,3-benzothiazol-2-yl)urea
Description
Properties
CAS No. |
115605-29-3 |
|---|---|
Molecular Formula |
C9H9N3OS |
Molecular Weight |
207.251 |
IUPAC Name |
(5-methyl-1,3-benzothiazol-2-yl)urea |
InChI |
InChI=1S/C9H9N3OS/c1-5-2-3-7-6(4-5)11-9(14-7)12-8(10)13/h2-4H,1H3,(H3,10,11,12,13) |
InChI Key |
UPFKSIVOVGFFFR-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)SC(=N2)NC(=O)N |
Synonyms |
Urea, (5-methyl-2-benzothiazolyl)- (6CI) |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
N-(5-Methyl-1,3-benzothiazol-2-yl)urea has the molecular formula and a molecular weight of approximately 207.25 g/mol. The compound features a benzothiazole moiety, which is known for its significant pharmacological properties. The presence of the urea functional group enhances its biological activity by facilitating interactions with biological targets.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Studies have demonstrated that derivatives of benzothiazole compounds can inhibit the growth of various bacterial and fungal strains. For instance, compounds with similar structures have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 12.5 to 100 μg/mL .
Anticancer Activity
Research indicates that benzothiazole derivatives, including this compound, possess anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). The antiproliferative activity has been linked to their ability to interfere with key cellular pathways involved in tumor growth .
Neuroprotective Effects
This compound has been investigated for its potential neuroprotective effects, particularly in the context of tauopathies like Alzheimer's disease. The compound may modulate tau protein aggregation, which is a hallmark of neurodegenerative diseases. This suggests a promising avenue for developing therapeutic agents aimed at treating cognitive disorders .
Case Study 1: Antimicrobial Efficacy
A series of derivatives based on this compound were synthesized and tested for their antimicrobial efficacy. The results indicated that certain modifications to the benzothiazole ring significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 1 | 12.5 | Staphylococcus aureus |
| 2 | 25 | Escherichia coli |
| 3 | 50 | Pseudomonas aeruginosa |
Case Study 2: Anticancer Activity
In a study examining the antiproliferative effects of this compound derivatives on cancer cell lines, several compounds demonstrated significant cytotoxicity with IC50 values in the low micromolar range. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the benzothiazole ring improved anticancer potency .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| A | 0.3 | HCT116 |
| B | 0.45 | MCF-7 |
| C | 5 | A549 |
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Benzothiazole vs. Thiazole Derivatives
The benzothiazole core distinguishes N-(5-Methyl-1,3-benzothiazol-2-yl)urea from thiazole-based analogs. For example:
- Its 5-nitro group is electron-withdrawing, contrasting with the electron-donating 5-methyl group in the target compound, which may enhance stability or alter electronic distribution .
- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () features a thiazole with a chloro substituent and a benzamide group.
Key Differences:
| Feature | This compound | Thiazole-Based Analogs |
|---|---|---|
| Aromatic System | Benzothiazole (fused benzene-thiazole) | Thiazole (single heterocycle) |
| Substituent Effects | 5-Methyl (electron-donating) | 5-Nitro/Cl (electron-withdrawing) |
| Hydrogen Bonding | Urea group (dual H-bond donors) | Varies (amide, nitro, etc.) |
Urea-Linked Benzothiazoles vs. Other Functional Groups
- N-(1,3-Benzothiazol-2-yl)-N′-(3-methylphenyl)urea (): This analog shares the benzothiazole-urea framework but has a 3-methylphenyl substituent instead of a 5-methyl group on the benzothiazole. It exhibited notable anticancer activity (IC50 = 78.28 μM against prostate cancer), suggesting that substituent position on the benzothiazole or attached aryl groups significantly impacts bioactivity .
- Benzothiazole-Semicarbazones (): These compounds replace the urea with a semicarbazone group. While they show anticonvulsant activity, the urea’s superior hydrogen-bonding capacity may offer advantages in enzyme inhibition .
Activity Comparison:
| Compound | Functional Group | Key Activity | IC50/EC50 |
|---|---|---|---|
| This compound | Urea | Inferred enzyme inhibition | - |
| N-(1,3-Benzothiazol-2-yl)-N′-(3-methylphenyl)urea | Urea | Anticancer | 78.28 ± 1.2 μM |
| Benzothiazole-Semicarbazones | Semicarbazone | Anticonvulsant | 30 mg/kg (MES) |
Electronic and Steric Effects of Substituents
- The methyl group’s electron-donating nature may stabilize the benzothiazole ring, affecting redox properties or metabolic stability.
- 5-Nitro () : Introduces strong electron-withdrawing effects, which could polarize the thiazole ring and influence binding to targets like GSK-3β .
- 5-Chloro () : Combines steric bulk with moderate electron-withdrawing effects, possibly altering enzyme inhibition kinetics .
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method involves the reaction of a thioamide with an α-bromoketone under reflux conditions. For 2-amino-5-methylbenzothiazole:
-
4-Methyl-2-aminobenzenethiol (thioamide precursor) is prepared via reduction of 4-methyl-2-nitrobenzenethiol.
-
The thioamide reacts with α-bromoacetone in n-butanol at 110–120°C for 8–12 hours, forming the benzothiazole ring.
-
The product is isolated via filtration and recrystallized from ethanol, yielding 2-amino-5-methylbenzothiazole as a pale yellow solid.
Preparation Methods of this compound
Direct Condensation with Urea
The simplest method involves direct reaction of 2-amino-5-methylbenzothiazole with urea under acidic or thermal conditions.
Procedure :
-
Equimolar amounts of 2-amino-5-methylbenzothiazole and urea are heated in ethanol or dimethylformamide (DMF) at 80–90°C for 6–8 hours.
-
A catalytic amount of hydrochloric acid accelerates the reaction by protonating the carbonyl group of urea, enhancing electrophilicity.
-
The product precipitates upon cooling and is purified via recrystallization from aqueous ethanol.
Triphosgene-Mediated Coupling
Triphosgene, a safer alternative to phosgene, facilitates urea formation by generating an isocyanate intermediate .
Procedure :
-
2-Amino-5-methylbenzothiazole (1 equiv) reacts with triphosgene (0.33 equiv) in dichloromethane (DCM) at 0°C under nitrogen.
-
The mixture is stirred for 1 hour, allowing formation of the isocyanate intermediate.
-
Ammonia gas is bubbled into the solution, yielding the urea product.
-
The crude product is washed with water and purified via column chromatography.
CDI-Assisted Synthesis
1,1'-Carbonyldiimidazole (CDI) serves as a coupling agent to form the urea bond under mild conditions.
Procedure :
-
2-Amino-5-methylbenzothiazole (1 equiv) is dissolved in tetrahydrofuran (THF) .
-
CDI (1.2 equiv) is added, and the mixture is stirred at room temperature for 2 hours to form the imidazolide intermediate.
-
Ammonium hydroxide (2 equiv) is added, and stirring continues for 12 hours.
-
The product is filtered and recrystallized from methanol.
Yield : ~70–75% (based on related CDI-mediated reactions).
Comparative Analysis of Synthesis Methods
| Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Condensation | Urea, HCl | Ethanol, 80–90°C, 6–8 hrs | Simple setup, low cost | Moderate yields, prolonged reaction |
| Triphosgene-Mediated | Triphosgene, NH₃ | DCM, 0°C to RT | High yields, scalable | Requires toxic reagents |
| CDI-Assisted | CDI, NH₄OH | THF, RT, 12 hrs | Mild conditions, high purity | Expensive coupling agent |
Advanced Methodologies and Optimization
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(5-Methyl-1,3-benzothiazol-2-yl)urea, and how can purity be validated?
- Synthetic Methodology :
- Step 1 : Synthesize the 5-methyl-1,3-benzothiazol-2-amine intermediate via cyclization of substituted thioureas or thioamides, as described for analogous thiazole derivatives .
- Step 2 : React the amine with an isocyanate or carbodiimide coupling agent to form the urea linkage. For example, use triethylamine as a base in DMF or ethanol under reflux .
- Purity Validation :
- Analytical Techniques : NMR (400 MHz in DMSO-d₆) to confirm proton environments and urea NH signals; HPLC or TLC (Silica Gel 60 F254) with UV detection .
- Key Challenge : Avoid side reactions (e.g., over-substitution) by controlling stoichiometry and reaction time.
Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?
- Crystallography Workflow :
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 150 K) to minimize thermal motion artifacts .
- Structure Solution : Employ direct methods in SHELXS or SHELXD for initial phasing .
- Refinement : SHELXL is optimal for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks .
- Critical Parameters :
- Mean σ(C–C) bond length: <0.003 Å .
- R factor: Aim for <0.05 for high reliability .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
- Methodological Approach :
- Assay Optimization : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell viability). For example, discrepancies may arise from solubility differences in DMSO vs. aqueous buffers .
- Structural Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like kinases or receptors. Cross-reference with SCXRD-derived torsion angles (e.g., C–N–C angles ~120° ) to assess conformational flexibility.
- Data Normalization : Include internal controls (e.g., known urea-based inhibitors) to calibrate activity thresholds .
Q. What strategies are effective for optimizing the pharmacokinetic profile of this compound derivatives?
- Design and Testing :
- Lipophilicity Modulation : Introduce polar substituents (e.g., methoxy groups) to improve solubility, as seen in analogs like N-(6-methoxy-1,3-benzothiazol-2-yl) derivatives .
- Metabolic Stability : Perform microsomal stability assays (e.g., liver microsomes) to identify vulnerable sites (e.g., methyl groups prone to oxidation).
- In Silico Tools : Use QSAR models to predict logP and pKa values. For example, the methyl group at position 5 may increase logP by ~0.5 units .
Q. How can researchers analyze hydrogen-bonding interactions in this compound crystals, and what implications do these have for material science applications?
- Crystallographic Analysis :
- Hydrogen Bond Networks : Identify NH···O/S interactions using Mercury software. For example, urea NH groups often form bifurcated bonds with thiazole sulfur (distance ~3.4 Å) .
- Thermal Stability : Correlate packing density (from unit cell volume) with DSC-measured melting points. Tightly packed crystals may exhibit higher thermal stability .
- Material Science Applications :
- Nonlinear Optics (NLO) : Assess hyperpolarizability (β) via DFT calculations. The benzothiazole ring’s electron-withdrawing nature may enhance NLO properties .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
